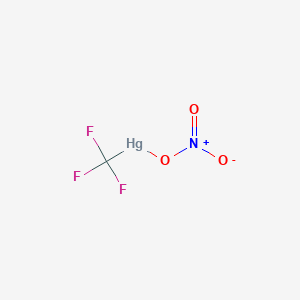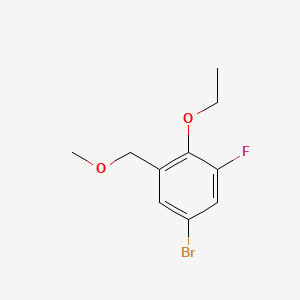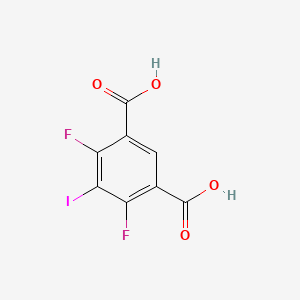
Tripeptide-10 citrulline Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripeptide-10 citrulline acetate, also known under the trade name Decorinyl®, is a synthetic tetrapeptide that mimics the action of decorin, a protein that regulates collagen fibrillogenesis. This compound is primarily used in the cosmetic industry for its anti-aging properties, as it helps improve collagen structures and restore skin suppleness and resiliency .
準備方法
Synthetic Routes and Reaction Conditions
Tripeptide-10 citrulline acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for cosmetic applications .
化学反応の分析
Types of Reactions
Tripeptide-10 citrulline acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Hydrolysis: Breaking down into individual amino acids under acidic or basic conditions.
Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU.
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.
Cleavage Reagents: TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, this compound. By-products may include truncated peptides and amino acid derivatives .
科学的研究の応用
Tripeptide-10 citrulline acetate has a wide range of applications in scientific research:
Cosmetic Industry: Used in anti-aging formulations to improve skin elasticity and reduce wrinkles
Biological Research: Studied for its role in collagen fibrillogenesis and potential therapeutic applications in wound healing and tissue regeneration.
Medical Research: Investigated for its potential in treating skin disorders and enhancing the efficacy of other cosmetic ingredients.
作用機序
Tripeptide-10 citrulline acetate mimics the action of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing. This action helps maintain tissue shape and provides skin suppleness. The peptide also enhances collagen stability and organization, leading to improved skin appearance and resilience .
類似化合物との比較
Similar Compounds
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to improve skin elasticity.
Palmitoyl Oligopeptide: Enhances collagen production and skin repair.
Acetyl Hexapeptide-8: Reduces the appearance of wrinkles by inhibiting neurotransmitter release.
Uniqueness
Tripeptide-10 citrulline acetate stands out due to its specific action on collagen fibrillogenesis, mimicking decorin’s natural role in the skin. This unique mechanism makes it particularly effective in improving skin structure and resilience compared to other peptides .
特性
分子式 |
C24H46N8O9 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
acetic acid;(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42N8O7.C2H4O2/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23;1-2(3)4/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37);1H3,(H,3,4)/t12-,13-,14-,15-,17-;/m0./s1 |
InChIキー |
VUXBTWCPHLKXLK-MITSATPMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


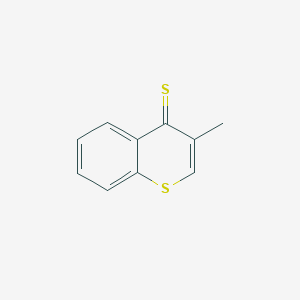
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)

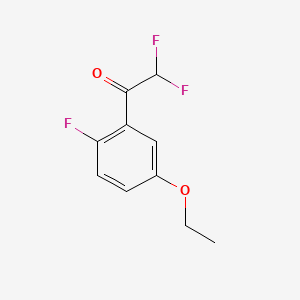
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
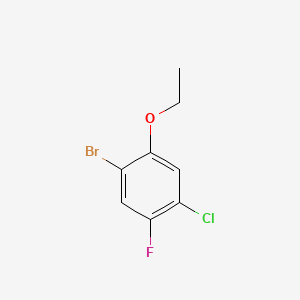
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
